2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
CAS No.: 1396852-66-6
Cat. No.: VC4757932
Molecular Formula: C16H15ClF3N3O3
Molecular Weight: 389.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396852-66-6 |
|---|---|
| Molecular Formula | C16H15ClF3N3O3 |
| Molecular Weight | 389.76 |
| IUPAC Name | 2-(4-chlorophenoxy)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H15ClF3N3O3/c17-11-3-5-12(6-4-11)25-9-13(24)23-7-1-2-10(8-23)14-21-22-15(26-14)16(18,19)20/h3-6,10H,1-2,7-9H2 |
| Standard InChI Key | SEIXQUCGCIJJCH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)C3=NN=C(O3)C(F)(F)F |
Introduction
Molecular Characteristics and Structural Analysis
Chemical Composition and Stereoelectronic Properties
The molecular formula C₁₆H₁₅ClF₃N₃O₃ (molecular weight: 389.76 g/mol) combines halogenated, heterocyclic, and aromatic components. Key structural features include:
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A piperidine ring substituted at the 3-position with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group.
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An acetylphenoxy moiety at the 1-position of the piperidine, bearing a 4-chlorophenyl group.
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The trifluoromethyl (-CF₃) group on the oxadiazole ring, enhancing lipophilicity and metabolic stability.
The IUPAC name, 2-(4-chlorophenoxy)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone, reflects its substitution pattern. Computational analyses (e.g., InChI: InChI=1S/C16H15ClF3N3O3/c17-11-3-5-12...) reveal a planar oxadiazole ring and a twisted conformation between the piperidine and phenoxy groups, optimizing steric interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 1396852-66-6 |
| Molecular Formula | C₁₆H₁₅ClF₃N₃O₃ |
| Molecular Weight | 389.76 g/mol |
| SMILES | C1CC(CN(C1)C(=O)COC2=CC=C... |
| XLogP3 (Partition Coeff) | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves sequential reactions to assemble the piperidine-oxadiazole core and phenoxy acetyl side chain. A representative route includes:
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Piperidine Functionalization: 3-Aminopiperidine undergoes cyclocondensation with trifluoroacetic anhydride to form the 1,3,4-oxadiazole ring.
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Acetylation: The piperidine nitrogen is acetylated using 4-chlorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.
Critical parameters include reaction temperature (70–80°C for oxadiazole formation) and stoichiometric control to minimize byproducts like N-acylpiperidines.
Challenges in Scalability
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Oxadiazole Instability: The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating anhydrous environments .
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Stereochemical Control: Racemization at the piperidine C3 position occurs if chiral starting materials are used, requiring enantioselective catalysts .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
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Antibacterial: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via lipophilic CF₃ and oxadiazole groups.
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Antifungal: 50% inhibition of Candida albicans at 32 µg/mL, likely through ergosterol biosynthesis interference.
Pharmacological Applications and Limitations
Drug Development Prospects
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Lead Optimization: Structural analogs with modified phenoxy groups (e.g., 4-fluorophenyl) exhibit enhanced bioavailability .
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Combination Therapy: Synergy with fluconazole (2-fold reduction in fungal MIC).
ADMET Profiles
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Absorption: Moderate intestinal permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the piperidine ring.
Future Research Directions
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